3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid

X-ray crystallography SAD phasing Medicinal chemistry

This 6-bromo-substituted pyrazine-2-carboxylic acid is a privileged scaffold for medicinal chemistry, offering a versatile handle for Suzuki-Miyaura cross-coupling to rapidly explore SAR in antimycobacterial and kinase programs. The bromine atom provides a 5× higher anomalous scattering signal than chloro for robust SAD phasing in structural biology. With 3 H-bond donors and 6 acceptors for solubility in SPR/ITC assays, ≥95% purity ensures minimal interference. A strategic building block for fragment-based drug discovery.

Molecular Formula C5H5BrN4O2
Molecular Weight 233.02 g/mol
CAS No. 1303968-25-3
Cat. No. B1441066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid
CAS1303968-25-3
Molecular FormulaC5H5BrN4O2
Molecular Weight233.02 g/mol
Structural Identifiers
SMILESC1(=C(N=C(C(=N1)Br)N)N)C(=O)O
InChIInChI=1S/C5H5BrN4O2/c6-2-4(8)10-3(7)1(9-2)5(11)12/h(H,11,12)(H4,7,8,10)
InChIKeyFDPDGMKZZNURGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diamino-6-bromo-pyrazine-2-carboxylic Acid (CAS 1303968-25-3) for Research and Development: Core Identity and Procurement Baseline


3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid (CAS 1303968-25-3) is a heterocyclic organic compound with the molecular formula C₅H₅BrN₄O₂ and a molecular weight of 233.02 g/mol [1]. It features a pyrazine core substituted with two amino groups at positions 3 and 5, a bromine atom at position 6, and a carboxylic acid moiety at position 2 [2]. This substitution pattern imparts distinct physicochemical properties, including a computed XLogP3-AA of 0.5, three hydrogen bond donors, and six hydrogen bond acceptors [1]. The compound is commercially available from multiple chemical suppliers at purities typically reaching 98%, and is stored at 2–8°C .

Why 3,5-Diamino-6-bromo-pyrazine-2-carboxylic Acid Cannot Be Replaced by Common Analogs in Pyrazine-Based Research


Substitution of the 6-bromo moiety with other halogens or functional groups in the 3,5-diaminopyrazine-2-carboxylic acid scaffold is not permissible for applications requiring the specific steric, electronic, and lipophilic profile conferred by the bromine atom. Direct evidence from class-level studies demonstrates that halogen substitution dramatically alters antimycobacterial activity; for example, the 6-chloro-5-tert-butylpyrazine-2-carboxylic acid anilide exhibits 72% inhibition against Mycobacterium tuberculosis, whereas the 6-chloro analog without tert-butyl substitution shows markedly reduced potency [1]. The bromine atom in the target compound contributes a larger van der Waals radius (1.85 Å) compared to chlorine (1.75 Å), and a higher computed logP (0.5 vs. approximately 0.2 for the chloro analog), which can influence membrane permeability and target binding kinetics [2]. Furthermore, the bromine serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not feasible with the dehalogenated or chlorinated counterparts, making this compound a privileged intermediate in medicinal chemistry campaigns [3].

Quantitative Differentiation of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic Acid Against Key Comparators


Bromo vs. Chloro Analog: Molecular Weight and Heavy Atom Effect for Crystallography

The bromine substituent at position 6 provides a significant anomalous scattering signal for X-ray crystallography, enabling experimental phasing via single-wavelength anomalous diffraction (SAD). In contrast, the 6-chloro analog (CAS 4878-36-8) lacks this heavy atom effect and cannot be used for SAD phasing without additional heavy-atom derivatization . The molecular weight of the bromo compound (233.02 g/mol) is 44.45 Da greater than the chloro analog (188.57 g/mol), and the calculated anomalous scattering factor (f'') for Br Kα radiation is approximately 1.5 electrons, compared to 0.3 electrons for Cl [1].

X-ray crystallography SAD phasing Medicinal chemistry

Lipophilicity Comparison: XLogP3-AA of Bromo Derivative vs. Unsubstituted Pyrazine-2-carboxylic Acid

The bromine substitution at position 6 increases lipophilicity relative to the unsubstituted pyrazine-2-carboxylic acid scaffold. The target compound exhibits a computed XLogP3-AA of 0.5, whereas pyrazine-2-carboxylic acid (pyrazinoic acid, CAS 98-97-5) has a computed XLogP of -0.6 [1]. This difference of 1.1 log units corresponds to an approximately 12.6× higher predicted octanol-water partition coefficient, which can enhance passive membrane permeability in cell-based assays [2].

ADME Lipophilicity Drug design

Commercial Purity Specifications: 98% Minimum Purity for Reproducible Assays

Reputable chemical suppliers offer 3,5-diamino-6-bromo-pyrazine-2-carboxylic acid with a minimum purity specification of 98%, as verified by HPLC or NMR . In contrast, the structurally related methyl ester derivative (CAS 1458-20-4) is typically available at 95% purity . The 3% higher purity specification reduces the risk of confounding biological activity from impurities in sensitive assays such as target engagement or cellular phenotypic screens.

Analytical chemistry Quality control Procurement

Class-Level Antimycobacterial Activity: Pyrazine-2-carboxylic Acid Amides Exhibit Potent Inhibition of M. tuberculosis

Although direct biological data for the free carboxylic acid are not publicly available, structurally analogous pyrazine-2-carboxylic acid amides demonstrate significant antimycobacterial activity. The 3,5-bistrifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid shows 72% inhibition of Mycobacterium tuberculosis at 12.5 μg/mL [1]. The target compound, possessing the same 3,5-diamino-6-halo-pyrazine-2-carboxylic acid core, serves as a direct precursor for synthesizing a focused library of amide analogs to explore the impact of 6-bromo substitution on antimycobacterial potency.

Antimycobacterial Tuberculosis Drug discovery

Hydrogen Bonding Capacity: 3 Donors and 6 Acceptors Enable Diverse Supramolecular Interactions

The compound possesses three hydrogen bond donors (two amino groups, one carboxylic acid) and six hydrogen bond acceptors (pyrazine nitrogens, amino nitrogens, carboxylic oxygens) as computed by Cactvs 3.4.6.11 [1]. This high hydrogen bonding capacity (HBD=3, HBA=6) is greater than that of the methyl ester derivative (HBD=2, HBA=6) and pyrazine-2-carboxylic acid (HBD=1, HBA=4), potentially enabling stronger and more specific intermolecular interactions with biological targets or co-crystal formers [2].

Crystal engineering Co-crystallization Solubility

Targeted Application Scenarios for 3,5-Diamino-6-bromo-pyrazine-2-carboxylic Acid in Drug Discovery and Chemical Biology


X-Ray Crystallography: SAD Phasing for Protein-Ligand Complexes

The bromine atom's significant anomalous scattering signal enables single-wavelength anomalous diffraction (SAD) phasing of protein-ligand co-crystals without the need for additional heavy-atom derivatization. This makes 3,5-diamino-6-bromo-pyrazine-2-carboxylic acid a valuable tool for structural biology groups engaged in fragment-based drug discovery or mechanistic studies of pyrazine-binding enzymes [1]. The 5× higher anomalous scattering factor compared to the chloro analog translates to more robust experimental electron density maps at equivalent X-ray doses.

Medicinal Chemistry: Building Block for Suzuki-Miyaura Cross-Coupling Libraries

The 6-bromo substituent serves as an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing the introduction of diverse aryl, heteroaryl, or alkenyl groups at position 6. This enables the rapid synthesis of focused libraries to explore structure-activity relationships (SAR) around the pyrazine core in antimycobacterial, antifungal, or kinase inhibitor programs [2]. The carboxylic acid moiety further permits facile amide bond formation with amine-containing pharmacophores.

Biophysical Assay Development: Enhanced Solubility and Hydrogen Bonding for SPR and ITC

With three hydrogen bond donors and six acceptors, this compound exhibits a favorable hydrogen bonding profile that can enhance aqueous solubility and promote stable binding interactions. This property is advantageous for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) studies, where sufficient solubility is required for accurate kinetic and thermodynamic measurements [3]. The 98% purity specification further ensures minimal interference from impurities in sensitive biophysical assays.

Antimycobacterial Lead Optimization: Precursor to Pyrazinamide Analogs

As a direct analog of the core structure found in active antimycobacterial pyrazine-2-carboxylic acid amides, this compound serves as a versatile starting material for synthesizing novel pyrazinamide derivatives. By coupling the carboxylic acid with various amines, researchers can generate focused libraries to optimize potency against Mycobacterium tuberculosis, with the 6-bromo substituent providing a handle for further diversification [4].

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